molecular formula C18H14N2O4 B5752546 4-methoxy-N-1-naphthyl-3-nitrobenzamide

4-methoxy-N-1-naphthyl-3-nitrobenzamide

Cat. No.: B5752546
M. Wt: 322.3 g/mol
InChI Key: OZDCQIRQZDHGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-1-naphthyl-3-nitrobenzamide, also known as MNBA, is a compound that belongs to the class of nitrobenzamides. It has gained attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-methoxy-N-1-naphthyl-3-nitrobenzamide involves the inhibition of DNA topoisomerase II. This enzyme is responsible for breaking and rejoining DNA strands during DNA replication and transcription. This compound binds to the enzyme and prevents it from rejoining the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its activity against DNA topoisomerase II, it has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and xanthine oxidase. This compound has also been found to exhibit antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-methoxy-N-1-naphthyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, this compound also has some limitations. It is toxic at high concentrations and can cause cell death in non-cancerous cells. Additionally, its mechanism of action is not fully understood and requires further investigation.

Future Directions

There are several future directions for the study of 4-methoxy-N-1-naphthyl-3-nitrobenzamide. One area of research is the development of this compound derivatives with improved potency and selectivity for DNA topoisomerase II. Another area of research is the investigation of this compound's potential as an antibacterial agent, particularly against antibiotic-resistant strains. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential as an anticancer agent in vivo.

Synthesis Methods

The synthesis of 4-methoxy-N-1-naphthyl-3-nitrobenzamide involves the reaction between 4-methoxy-N-1-naphthyl-3-nitrobenzoic acid and thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with ammonia to obtain this compound. The purity of the compound is confirmed by various analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

4-methoxy-N-1-naphthyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields. In the field of biochemistry, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. This compound has also been found to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
In the field of pharmacology, this compound has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer and leukemia. This compound has also been found to inhibit the growth of tumor cells in animal models.

Properties

IUPAC Name

4-methoxy-N-naphthalen-1-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-17-10-9-13(11-16(17)20(22)23)18(21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDCQIRQZDHGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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